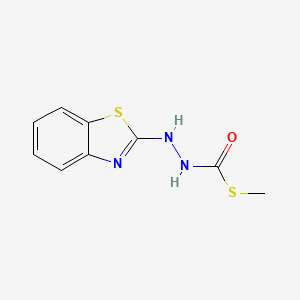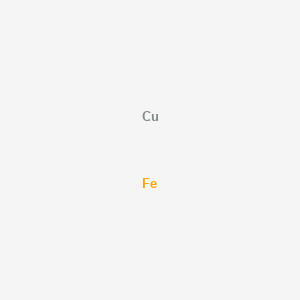
copper;iron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper and iron are two essential transition metals that play significant roles in various biological, chemical, and industrial processes. Copper, with its high electrical and thermal conductivity, is widely used in electrical wiring and electronics. Iron, known for its strength and abundance, is a crucial component in construction and manufacturing. When combined, copper and iron form various compounds that exhibit unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions: Copper and iron compounds can be synthesized through various methods. One common approach is the reaction between metallic iron and copper(II) sulfate solution, which produces copper and iron(II) sulfate. This reaction is typically carried out in an aqueous medium at room temperature .
Industrial Production Methods: In industrial settings, copper and iron compounds are often produced through large-scale processes. For example, copper can be extracted from its ores through smelting and electrolysis, while iron is typically obtained from its ores using blast furnaces. The resulting metals can then be combined to form alloys or other compounds through controlled chemical reactions .
化学反応の分析
Types of Reactions: Copper and iron compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, iron reacts with copper(II) sulfate to form iron(II) sulfate and copper metal. This is a redox reaction where iron is oxidized, and copper is reduced .
Common Reagents and Conditions: Common reagents used in reactions involving copper and iron compounds include sulfuric acid, nitric acid, and various reducing agents. These reactions are often carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from reactions involving copper and iron compounds include copper metal, iron(II) sulfate, and various copper-iron alloys. These products have diverse applications in different fields, such as electronics, construction, and catalysis .
科学的研究の応用
Copper and iron compounds have numerous scientific research applications. In chemistry, they are used as catalysts in various reactions, including coupling reactions and oxidation processes . In biology, copper and iron play essential roles in enzymatic reactions and are crucial for the proper functioning of living organisms . In medicine, copper and iron compounds are explored for their potential anticancer properties and their ability to induce cell death through mechanisms such as apoptosis and cuproptosis . In industry, these compounds are used in the production of high-strength materials, electrical wiring, and various alloys .
作用機序
The mechanism of action of copper and iron compounds involves various molecular targets and pathways. Copper compounds can induce tumor cell death through the generation of reactive oxygen species (ROS), inhibition of angiogenesis, and activation of apoptosis signaling pathways . Iron compounds, on the other hand, are essential for the production of hemoglobin and play a crucial role in oxygen transport and cellular respiration .
類似化合物との比較
Copper and iron compounds can be compared with other transition metal compounds, such as those of zinc, nickel, and cobalt. While copper and iron are known for their high electrical and thermal conductivity, zinc and nickel are often used for their corrosion resistance and catalytic properties. Cobalt compounds are known for their magnetic properties and are used in various electronic applications . The unique combination of copper and iron in compounds provides a balance of conductivity, strength, and catalytic activity, making them valuable in diverse applications.
Similar Compounds:- Zinc compounds
- Nickel compounds
- Cobalt compounds
特性
CAS番号 |
11084-94-9 |
|---|---|
分子式 |
CuFe |
分子量 |
119.39 g/mol |
IUPAC名 |
copper;iron |
InChI |
InChI=1S/Cu.Fe |
InChIキー |
IYRDVAUFQZOLSB-UHFFFAOYSA-N |
正規SMILES |
[Fe].[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


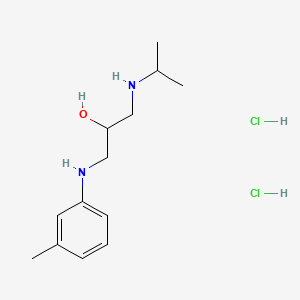


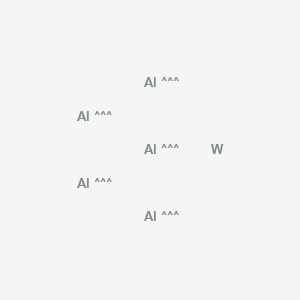
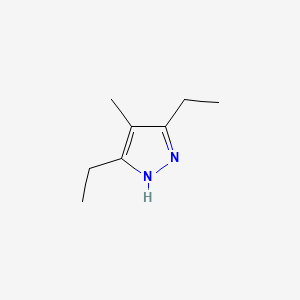

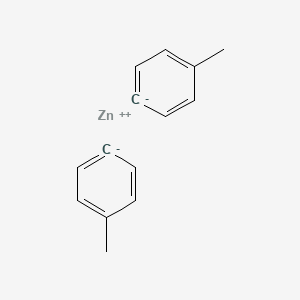
![N-[1-(4-Nitrophenyl)propylidene]hydroxylamine](/img/structure/B14720477.png)
![2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14720481.png)
![[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14720490.png)

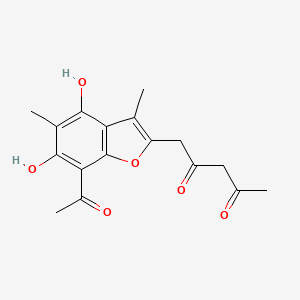
![Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14720507.png)
